molecular formula C7H10O3 B1660135 Ethyl 4-hydroxypent-2-ynoate CAS No. 72036-35-2

Ethyl 4-hydroxypent-2-ynoate

Cat. No.: B1660135
CAS No.: 72036-35-2
M. Wt: 142.15 g/mol
InChI Key: UHUSKECRWHTFMW-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxypent-2-ynoate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Clickable Polylactide

2-Hydroxy-4-pentynoic acid is an intermediate toward creating 'clickable' polylactide, enabling the introduction of a wide range of pendant functional groups onto polymers via 'click' chemistry. This synthesis pathway offers a safer, more economical route using commercially available materials, improving the accessibility of customizable polylactide materials for various applications, such as biodegradable plastics and advanced polymer designs (Zhang, Ren, & Baker, 2014).

Polyester Building Block from Pentoses

A novel approach to synthesizing polyester involves creating trans-2,5-dihydroxy-3-pentenoic acid methyl ester from pentoses using tin-containing silicates. This compound serves as a building block for co-polymerization processes, illustrating a potential for developing new polyester materials with functional groups originating from this ester, offering new avenues for material science in creating functionalized polymers (Elliot et al., 2017).

Properties

IUPAC Name

ethyl 4-hydroxypent-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h6,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUSKECRWHTFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468381
Record name 2-Pentynoic acid, 4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72036-35-2
Record name 2-Pentynoic acid, 4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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